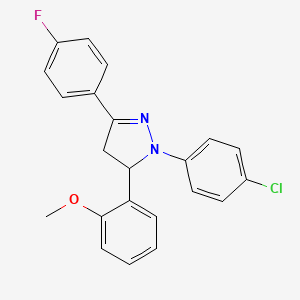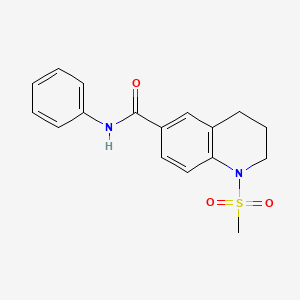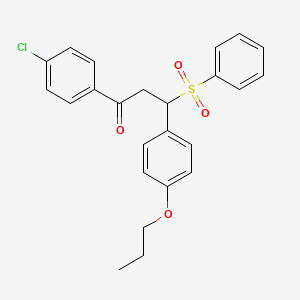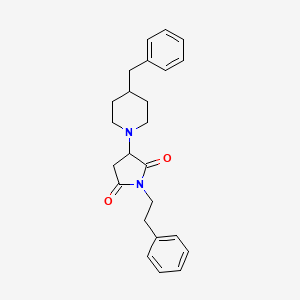![molecular formula C25H23ClN2O3 B5140258 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)
2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the field of scientific research. The compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anticancer, antiviral, and antifungal properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been reported to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Furthermore, the compound has been shown to modulate the expression of several genes involved in cancer progression.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments is its potent antitumor activity against a variety of cancer cell lines. The compound is also relatively easy to synthesize and has been shown to have low toxicity in animal models. However, one of the limitations of using the compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is to investigate the potential of the compound as a therapeutic agent for cancer treatment. Another direction is to study the mechanism of action of the compound in more detail to identify potential targets for drug development. Furthermore, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, the compound could be tested in combination with other anticancer agents to determine its synergistic effects.
合成法
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been reported in the literature. The method involves the reaction of 4-chloroaniline with 2-(2-methylphenoxy) ethyl bromide in the presence of potassium carbonate and copper powder to yield 4-(2-methylphenoxy)phenyl)-4-chlorobut-3-en-2-one. This intermediate is then reacted with 2-aminoethyl diethylamine in the presence of acetic acid to obtain the final product.
科学的研究の応用
2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its biological activities. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against human cytomegalovirus and herpes simplex virus type 1. Furthermore, the compound has been found to possess antifungal activity against Candida albicans.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-18-6-2-5-9-23(18)31-17-16-30-15-14-28-24(19-10-12-20(26)13-11-19)27-22-8-4-3-7-21(22)25(28)29/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAROOPKLMHOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)

![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
